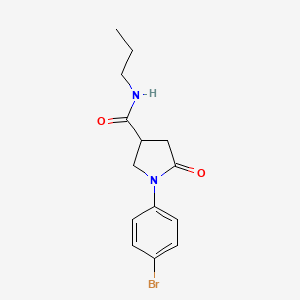
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide, also known as Brorphine, is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in 2019 and is considered a novel psychoactive substance. Brorphine has gained attention in the scientific community due to its potential use in pain management and as a research tool in the field of opioid pharmacology.
Mecanismo De Acción
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide acts on the mu-opioid receptor, which is a G protein-coupled receptor located in the brain and spinal cord. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in pain relief and other effects such as euphoria and sedation. This compound has also been shown to have some affinity for the delta-opioid receptor, which could contribute to its analgesic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has been shown to have other biochemical and physiological effects. It has been found to have some affinity for the kappa-opioid receptor, which is involved in the regulation of mood and stress response. This compound has also been shown to have some activity at the serotonin and dopamine receptors, which could contribute to its potential use as a research tool in the field of opioid pharmacology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has several advantages as a research tool. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the pharmacology of this receptor. It also has a slower onset of action and longer duration of effect than traditional opioid analgesics, which could make it useful for studying the long-term effects of opioid exposure.
However, there are also some limitations to using this compound in lab experiments. It is a novel psychoactive substance, which means that there is limited information available on its safety and toxicity. It is also a controlled substance, which could make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide. One area of interest is its potential use in pain management. Further studies could investigate the safety and efficacy of this compound compared to traditional opioid analgesics. Another area of interest is its potential use as a research tool in the field of opioid pharmacology. Research could investigate the effects of this compound on different opioid receptors and its potential interactions with other neurotransmitter systems. Finally, future studies could investigate the safety and toxicity of this compound to better understand its potential risks and benefits.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide involves the reaction of 4-bromoacetophenone with propylamine, followed by the addition of pyrrolidine-3-carboxylic acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been described in detail in a scientific publication by researchers at the University of California, Berkeley.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has been studied for its potential use in pain management. It has been shown to have a high affinity for the mu-opioid receptor, which is the primary target for opioid analgesics. In a study published in the Journal of Medicinal Chemistry, this compound was found to have a potency similar to that of morphine in activating the mu-opioid receptor. However, it was also found to have a slower onset of action and longer duration of effect, which could make it a useful alternative to traditional opioid analgesics.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-2-7-16-14(19)10-8-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVANIMWSLLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

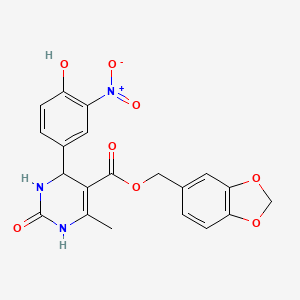
![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)
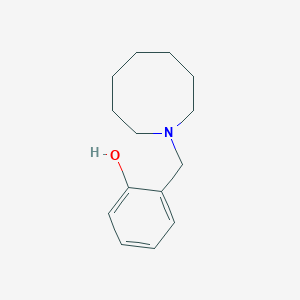
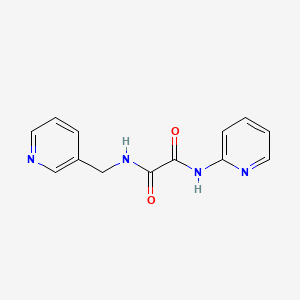
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)
![4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)
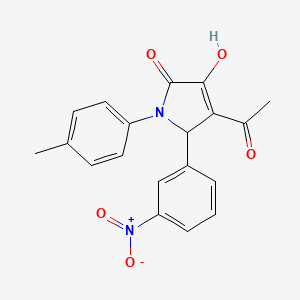
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5213364.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)
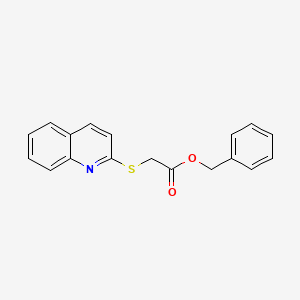

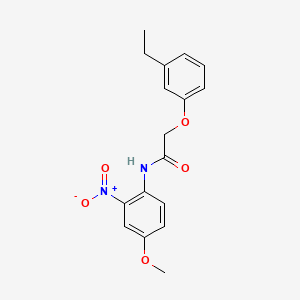
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213405.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)